molecular formula C14H20ClNO2 B3388093 1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride CAS No. 85843-13-6

1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride

Cat. No.: B3388093
CAS No.: 85843-13-6
M. Wt: 269.77 g/mol
InChI Key: GHVPSTYNGZWQPJ-UHFFFAOYSA-N
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Description

1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride is a chemical compound with the empirical formula C14H20ClNO2 and a molecular weight of 269.77 g/mol . This compound is known for its unique structure, which includes a piperidine ring attached to a phenyl group, further substituted with a hydroxy group and an ethanone moiety. It is commonly used in early discovery research and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated phenyl compound.

    Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

    Formation of Ethanone Moiety: The ethanone group is introduced through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with different alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-11(16)12-5-6-14(17)13(9-12)10-15-7-3-2-4-8-15;/h5-6,9,17H,2-4,7-8,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVPSTYNGZWQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CN2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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